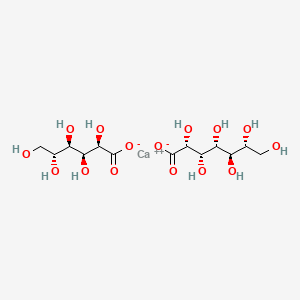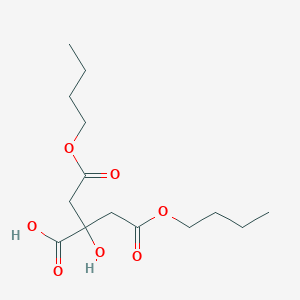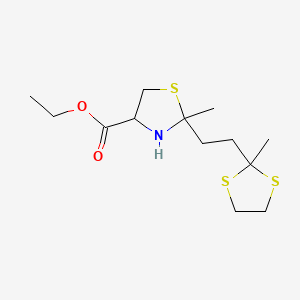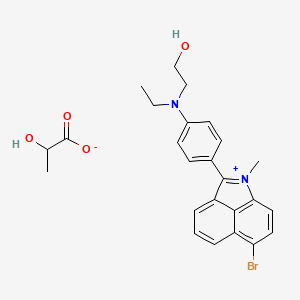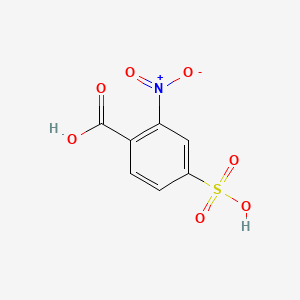
2-Nitro-4-sulfobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-4-sulfobenzoic acid is an organic compound with the molecular formula C₇H₅NO₇S and a molecular weight of 247.18 g/mol . It is characterized by the presence of nitro and sulfonic acid functional groups attached to a benzene ring. This compound is known for its stability under ordinary conditions and is commonly used as an alkalimetric standard .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitro-4-sulfobenzoic acid can be synthesized through the sulfonation of ortho-nitrotoluene followed by oxidation. The process involves dissolving ortho-nitrotoluene in fuming sulfuric acid and then adding 65% fuming sulfuric acid dropwise to perform the sulfonation reaction. The resulting 2-nitro-4-toluenesulfonic acid is then oxidized using potassium permanganate to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized to minimize environmental impact by recycling sulfur oxide waste gases produced during the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 2-amino-4-sulfobenzoic acid.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine can be used for substitution reactions.
Major Products
2-Amino-4-sulfobenzoic acid: Formed through the reduction of the nitro group.
Substituted derivatives: Various substituted benzene derivatives can be formed depending on the electrophile used.
Scientific Research Applications
2-Nitro-4-sulfobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as an alkalimetric standard.
Biology: Employed in studies involving enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-nitro-4-sulfobenzoic acid involves its functional groups. The nitro group can participate in redox reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity. The compound can interact with various molecular targets, including enzymes and proteins, through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-sulfobenzoic acid: Similar structure but with an amino group instead of a nitro group.
4-Sulfobenzoic acid: Lacks the nitro group but has similar sulfonic acid functionality.
Uniqueness
2-Nitro-4-sulfobenzoic acid is unique due to the presence of both nitro and sulfonic acid groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in specific industrial and research applications where these functional groups are advantageous .
Properties
CAS No. |
552-23-8 |
|---|---|
Molecular Formula |
C7H5NO7S |
Molecular Weight |
247.18 g/mol |
IUPAC Name |
2-nitro-4-sulfobenzoic acid |
InChI |
InChI=1S/C7H5NO7S/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12/h1-3H,(H,9,10)(H,13,14,15) |
InChI Key |
TTWGDMXWCNPKGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






